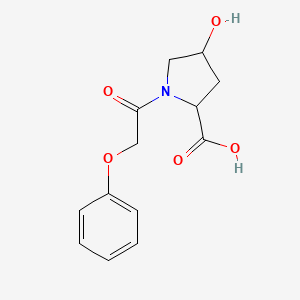

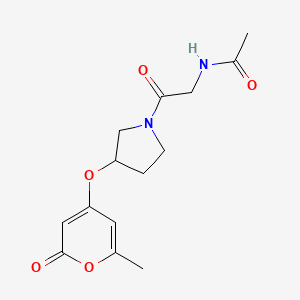

4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid, also known as PHA-767491, is a small molecule inhibitor of checkpoint kinase 1 (Chk1). It has been shown to be effective in preventing cancer cell growth in vitro and in vivo, making it a promising candidate for cancer therapy.

Scientific Research Applications

Metabolism and Detection

The compound has been involved in studies related to metabolism and toxicological detection. For instance, studies have shown that certain designer drugs, which possess structural similarities to 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid, undergo extensive metabolic processes. These processes involve hydroxylation and dehydrogenation leading to various metabolites, indicating the compound's potential involvement in complex metabolic pathways (Springer et al., 2003).

Pharmacokinetics and Excretion

The compound is also studied for its pharmacokinetic properties and excretion patterns. Research on similar structures indicates rapid absorption and metabolism, leading to various metabolites excreted through urine and feces. This highlights the compound's potential applications in understanding drug metabolism and designing efficient excretion pathways (Handan He et al., 2009).

Neuropharmacological Effects

There are investigations into the neuropharmacological effects of compounds structurally related to this compound. These studies assess the influence of such compounds on behavior and electroencephalographic activity, indicating their potential use in studying and treating neurological disorders (Marcus et al., 1976).

Biological Activity

The compound's analogs have demonstrated various biological activities, including antioxidant, antimicrobial, and cytotoxic activities. This suggests the compound's potential utility in developing therapeutic agents targeting oxidative stress, microbial infections, and cancer (Godlewska-Żyłkiewicz et al., 2020).

Biotechnological Applications

Moreover, the compound and its derivatives are considered for biotechnological applications, particularly in the production of chemicals via biotechnological routes. This underlines the compound's significance in the field of green chemistry and its potential as a feedstock for producing various valuable chemicals (Gao et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid were not found in the search results, the pyrrolidine scaffold is of great interest in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make it a versatile scaffold for the design of new compounds with different biological profiles .

Properties

IUPAC Name |

4-hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-9-6-11(13(17)18)14(7-9)12(16)8-19-10-4-2-1-3-5-10/h1-5,9,11,15H,6-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDOKHSEVVYVPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)COC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)

![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2485803.png)

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)

![3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2485809.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)